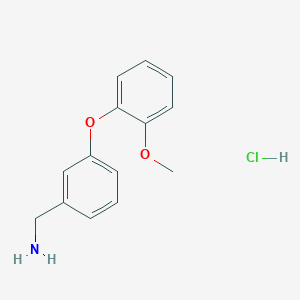

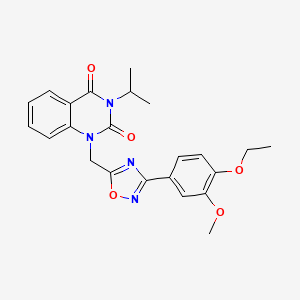

N-(1-(benzofuran-2-yl)propan-2-yl)-3-(phenylsulfonyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds containing benzofuran rings has attracted much attention from synthetic organic chemists . The innovative methods for constructing benzofuran rings, such as unique free radical cyclization cascades and proton quantum tunneling, offer efficient synthesis routes for complex benzofuran compounds.Molecular Structure Analysis

The molecular structure of “N-(1-(benzofuran-2-yl)propan-2-yl)-3-(phenylsulfonyl)propanamide” is based on a benzofuran ring, a common structure in many natural products . This key heterocycle is installed during the total synthesis of a natural product as the desired target .Chemical Reactions Analysis

The chemical reactions involving benzofuran compounds are diverse and complex . The total synthesis of natural products containing benzofuran rings involves various chemical reactions .Scientific Research Applications

Inhibition of Viral DNA Maturation

One notable study discusses a novel nonnucleoside inhibitor that specifically targets cytomegalovirus (CMV) DNA maturation via the UL89 and UL56 gene products. The study highlights the compound's excellent safety profile and its unique mechanism of interfering with viral DNA maturation and packaging, without inhibiting viral DNA synthesis, transcription, or translation. This research provides insight into the compound's potential therapeutic applications against CMV (Buerger et al., 2001).

Cytotoxic Neolignans from Traditional Chinese Medicine

Another study focuses on the isolation of new neolignans from the traditional Chinese medicine Daphniphyllum macropodum Miq. and evaluates their antiproliferative activity against human non-small cell lung cancer (NSCLC) cell lines. This research underscores the potential of compounds related to N-(1-(benzofuran-2-yl)propan-2-yl)-3-(phenylsulfonyl)propanamide in cancer research and their mechanism of inducing apoptosis in cancer cells through the mitochondrial pathway (Ma et al., 2017).

Synthetic Applications in Polymer Science

A study on the dielectric and thermal properties of a methacrylate polymer bearing a chalcone side group discusses the synthesis and characterization of polymers incorporating benzofuran derivatives. This research highlights the importance of these compounds in developing materials with specific thermal and dielectric properties, useful for various industrial applications (Çelik & Coskun, 2018).

Synthesis of Benzofuran Derivatives for Enzyme Inhibition

Research into benzofuran- and furan-2-yl-(phenyl)-3-pyridylmethanols demonstrates the synthesis and evaluation of these compounds for inhibitory activity against aromatase, an enzyme involved in estrogen biosynthesis. The study provides insights into the structural requirements for enzyme binding and activity, suggesting the potential of benzofuran derivatives in the development of new therapeutic agents (Saberi et al., 2005).

properties

IUPAC Name |

3-(benzenesulfonyl)-N-[1-(1-benzofuran-2-yl)propan-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4S/c1-15(13-17-14-16-7-5-6-10-19(16)25-17)21-20(22)11-12-26(23,24)18-8-3-2-4-9-18/h2-10,14-15H,11-13H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFYQHCHUKZUMOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=CC=CC=C2O1)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

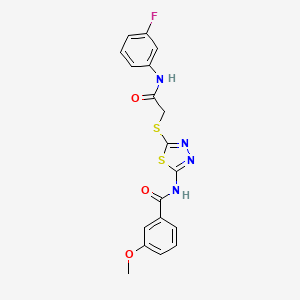

![N-([2,4'-bipyridin]-3-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide](/img/structure/B2684456.png)

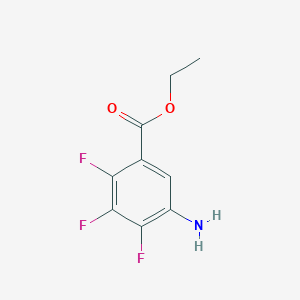

![(Z)-methyl 2-(1-(3-((3-isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2684457.png)

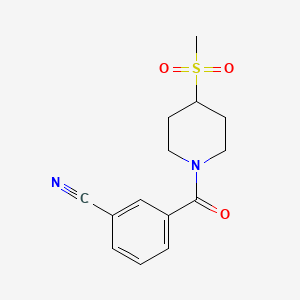

![2-[2-[4-(2-Fluorophenyl)-1-piperazinyl]-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B2684461.png)